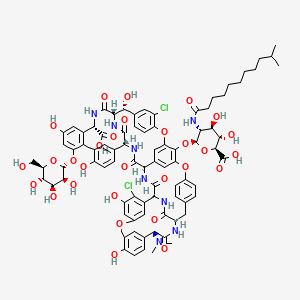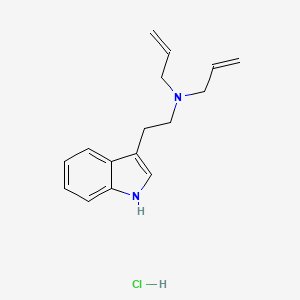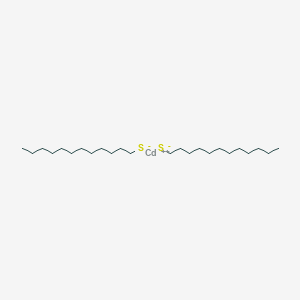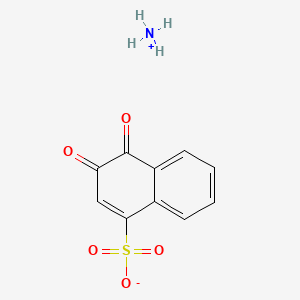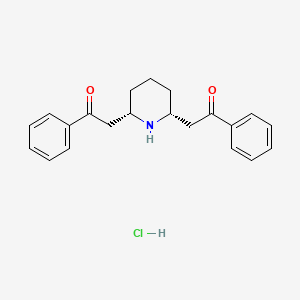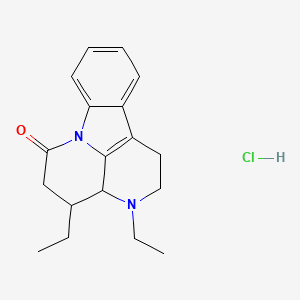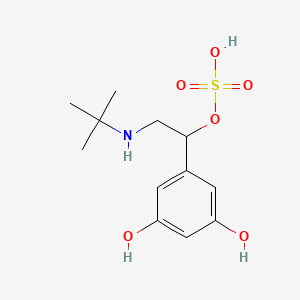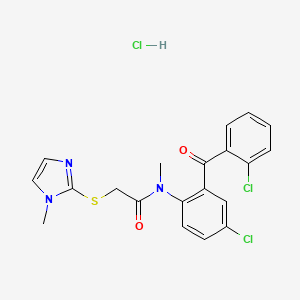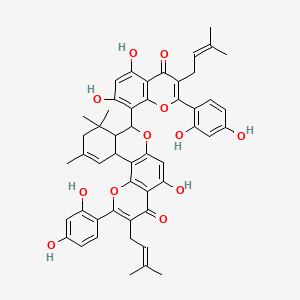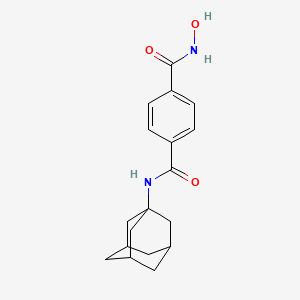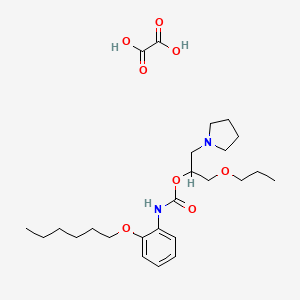
oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-hexoxyphenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
草酸;(1-丙氧基-3-吡咯烷-1-基丙烷-2-基) N-(2-己氧基苯基)氨基甲酸酯是一种复杂的 有机化合物,具有吡咯烷环、氨基甲酸酯基团和草酸部分。
准备方法
合成路线和反应条件
草酸;(1-丙氧基-3-吡咯烷-1-基丙烷-2-基) N-(2-己氧基苯基)氨基甲酸酯的合成通常 涉及多个步骤:
吡咯烷环的形成: 吡咯烷环可以通过各种方法从环状或非环状前体合成,包括环化反应。
丙氧基的连接: 丙氧基通过亲核取代反应引入。
氨基甲酸酯基团的形成: 氨基甲酸酯基团通过使胺与异氰酸酯反应形成。
草酸部分的引入: 草酸部分通过酯化或酰胺化反应引入。
工业生产方法
该化合物的工业生产可能涉及优化反应条件以最大程度地提高产率和纯度。这包括控制温度、压力以及使用催化剂来促进反应。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在吡咯烷环处。
还原: 还原反应可以在氨基甲酸酯基团处发生,将其转化为胺。
取代: 亲核取代反应可以在丙氧基处发生。
常见试剂和条件
氧化剂: 高锰酸钾、过氧化氢。
还原剂: 氢化铝锂、硼氢化钠。
亲核试剂: 醇盐、胺。
主要产物
氧化: 形成 N-氧化物。
还原: 形成胺。
取代: 形成取代的吡咯烷衍生物。
科学研究应用
草酸;(1-丙氧基-3-吡咯烷-1-基丙烷-2-基) N-(2-己氧基苯基)氨基甲酸酯在科学研究中 具有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 由于其独特的结构特征,被探索为潜在的候选药物。
工业: 用于生产特种化学品和材料。
作用机制
草酸;(1-丙氧基-3-吡咯烷-1-基丙烷-2-基) N-(2-己氧基苯基)氨基甲酸酯的作用机理涉及 它与特定分子靶标的相互作用。吡咯烷环可以与蛋白质和酶相互作用,可能抑制其活性。氨基甲酸酯基团可以与生物分子形成氢键,增强其结合亲和力。
相似化合物的比较
类似化合物
吡咯烷衍生物: 具有类似吡咯烷环的化合物,例如吡咯烷和吡咯烷-2-酮。
氨基甲酸酯: 其他氨基甲酸酯化合物,包括 N-芳基取代的氨基甲酸酯。
独特性
草酸;(1-丙氧基-3-吡咯烷-1-基丙烷-2-基) N-(2-己氧基苯基)氨基甲酸酯因其结合了 吡咯烷环、丙氧基和草酸部分而独一无二。这种独特的结构赋予其独特的化学和生物学性质,使其成为研究和工业应用中的宝贵化合物。
属性
CAS 编号 |
143503-29-1 |
|---|---|
分子式 |
C25H40N2O8 |
分子量 |
496.6 g/mol |
IUPAC 名称 |
oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-hexoxyphenyl)carbamate |
InChI |
InChI=1S/C23H38N2O4.C2H2O4/c1-3-5-6-11-17-28-22-13-8-7-12-21(22)24-23(26)29-20(19-27-16-4-2)18-25-14-9-10-15-25;3-1(4)2(5)6/h7-8,12-13,20H,3-6,9-11,14-19H2,1-2H3,(H,24,26);(H,3,4)(H,5,6) |
InChI 键 |
HJISJHYYUTZNRY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCC2)COCCC.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



